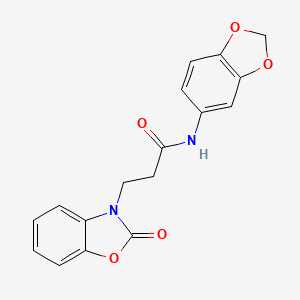

N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

説明

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c20-16(18-11-5-6-14-15(9-11)23-10-22-14)7-8-19-12-3-1-2-4-13(12)24-17(19)21/h1-6,9H,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXULCHWQNVWIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2H-1,3-benzodioxol-5-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C18H17N3O7S. The compound features a benzodioxole moiety and a benzoxazole derivative, which are significant for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions starting from benzodioxole and benzoxazole intermediates. Common reagents include amines and coupling agents like EDCI or DCC. The synthetic route is optimized for yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug | MIC of Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 12.5 µg/mL | Ciprofloxacin | 1 µg/mL |

| Escherichia coli | Moderate inhibition | Ciprofloxacin | 1 µg/mL |

The compound demonstrated a significant ability to suppress the growth of Gram-negative bacteria, particularly Pseudomonas aeruginosa, while showing moderate activity against Escherichia coli .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. The compound showed effective scavenging activity, indicating its potential application in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to downstream effects that contribute to its biological activities. This includes inhibition of bacterial growth and induction of apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have revealed that the compound binds effectively to target proteins involved in bacterial regulation and cancer cell proliferation. The binding affinities observed range from -5.8 to -8.2 kcal/mol, indicating strong interactions with these targets .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that modifications to the benzodioxole ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The study utilized agar well-diffusion methods to evaluate effectiveness .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated a significant percentage of inhibition compared to control samples, suggesting its potential as a natural antioxidant agent .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Key Differences and Implications

Benzoxazol vs. Benzothiazol (Target vs. Compound)

- Sulfur’s polarizability in benzothiazol may favor hydrophobic interactions .

- Metabolic Stability : Sulfur-containing compounds (e.g., benzothiazol) are prone to oxidation, whereas benzoxazol derivatives may exhibit greater metabolic stability.

- Molecular Weight : The benzothiazol analog is heavier (+16.07 g/mol) due to sulfur substitution .

Role of the Benzodioxol Group

The 1,3-benzodioxol moiety is a common pharmacophore in bioactive compounds, contributing to improved binding affinity and resistance to enzymatic degradation. This group appears in the target compound, the benzothiazol analog (), and the MDA aldoxime analog () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。